1-Methyl-4-(6-nitropyridin-3-YL)piperazine

Vue d'ensemble

Description

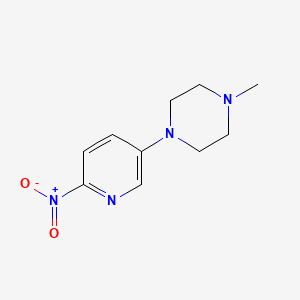

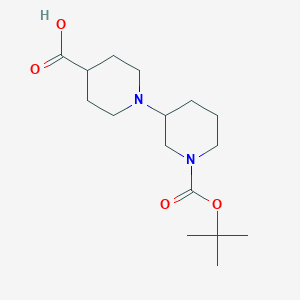

“1-Methyl-4-(6-nitropyridin-3-YL)piperazine” is a chemical compound with the CAS number 657410-79-2 . It is also known as "1-methyl-4-(6-nitro-3-pyridyl)piperazine" .

Synthesis Analysis

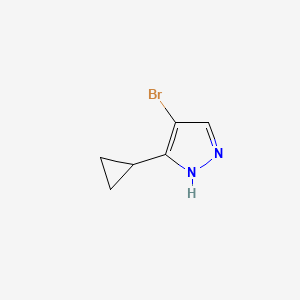

The synthesis of “1-Methyl-4-(6-nitropyridin-3-YL)piperazine” involves several steps. The process starts with methylpiperazine and 5-Bromo-2-nitro, which are combined to form the final product . The synthesis process is complex and requires careful control of conditions .Molecular Structure Analysis

The molecular formula of “1-Methyl-4-(6-nitropyridin-3-YL)piperazine” is C10H14N4O2 . The molecular weight is 222.25 . The InChI code is 1S/C10H14N4O2/c1-12-4-6-13(7-5-12)9-2-3-10(11-8-9)14(15)16/h2-3,8H,4-7H2,1H3 .Physical And Chemical Properties Analysis

“1-Methyl-4-(6-nitropyridin-3-YL)piperazine” is a solid at room temperature . It has a density of 1.25g/cm3 . The boiling point is 399.258ºC at 760 mmHg . The flash point is 195.264ºC .Applications De Recherche Scientifique

Synthesis and Characterization

- Polyamide Synthesis : 1-Methyl-4-(6-nitropyridin-3-yl)piperazine has been utilized in the synthesis of polyamides. Hattori and Kinoshita (1979) described the use of piperazine in the synthesis of polyamides containing theophylline and thymine. These polyamides are white powders with molecular weights ranging from 2000-6000 and are soluble in DMSO and formic acid, with some also being water-soluble (Hattori & Kinoshita, 1979).

Antibacterial Applications

- Bacterial Biofilm and MurB Inhibitors : Mekky and Sanad (2020) reported the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers. These compounds demonstrated potent antibacterial efficacy and effective biofilm inhibition, particularly against strains like E. coli, S. aureus, and S. mutans. They also showed notable MurB enzyme inhibitory activity, highlighting their potential in antibacterial applications (Mekky & Sanad, 2020).

Anticancer Research

- Antitumor Activity : Novel Mannich bases synthesized from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine showed promising anticancer activity against prostate cancer cells. Demirci and Demirbas (2019) synthesized these compounds, demonstrating moderate cytotoxic activity against various cancer cell lines (Demirci & Demirbas, 2019).

Molecular Docking and Binding Studies

- Binding Affinity Studies : Penjišević et al. (2016) synthesized 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and conducted in vitro tests and molecular docking analysis to map their binding site on dopamine D2 receptor, indicating their potential as dopaminergic ligands (Penjišević et al., 2016).

Other Applications

- Luminescent Properties : Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent. Their findings indicated that the fluorescence of 4-amino-1,8-naphthalimide fluorophores could be quenched by the photoinduced electron transfer process from the alkylated amine donor to the naphthalimide moiety, suggesting potential applications in fluorescence and imaging technologies (Gan et al., 2003).

Propriétés

IUPAC Name |

1-methyl-4-(6-nitropyridin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-12-4-6-13(7-5-12)9-2-3-10(11-8-9)14(15)16/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQVMPXTKXNMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680199 | |

| Record name | 1-Methyl-4-(6-nitropyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(6-nitropyridin-3-YL)piperazine | |

CAS RN |

657410-79-2 | |

| Record name | 1-Methyl-4-(6-nitropyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid](/img/structure/B1524371.png)

![1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1524375.png)

![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B1524384.png)

![[4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine](/img/structure/B1524388.png)